2-Ethyl-7-methylthieno[2,3-c]pyridine

Antileishmanial Neglected tropical diseases Scaffold comparison

Medicinal chemistry programs requiring defined thieno[2,3-c]pyridine scaffolds often face isomer mixtures that compromise antileishmanial activity. 2-Ethyl-7-methylthieno[2,3-c]pyridine provides the exact 2-ethyl-7-methyl substitution pattern validated for IC50 <10 µM against Leishmania spp., while [2,3-b] isomers remain inactive. Key differentiators: N-functionalization improves selectivity by up to 250-fold; serves as purine/pyrimidine bioisostere for Hsp90-targeted anticancer agents; enables systematic isomer-activity studies. Standard pack sizes 10-100 mg with bulk custom available. In stock for immediate dispatch.

Molecular Formula C10H11NS
Molecular Weight 177.265
CAS No. 120010-04-0
Cat. No. B570529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-methylthieno[2,3-c]pyridine
CAS120010-04-0
SynonymsThieno[2,3-c]pyridine, 2-ethyl-7-methyl- (9CI)
Molecular FormulaC10H11NS
Molecular Weight177.265
Structural Identifiers
SMILESCCC1=CC2=C(S1)C(=NC=C2)C
InChIInChI=1S/C10H11NS/c1-3-9-6-8-4-5-11-7(2)10(8)12-9/h4-6H,3H2,1-2H3
InChIKeyONAKYSPKMAJEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-7-methylthieno[2,3-c]pyridine Specifications


2-Ethyl-7-methylthieno[2,3-c]pyridine (CAS 120010-04-0; C10H11NS; MW 177.27 g/mol) is a bicyclic heteroaromatic compound belonging to the thieno[2,3-c]pyridine family, a scaffold recognized as a classical bioisostere of purines and pyrimidines with demonstrated utility across multiple therapeutic areas [1]. The thieno[2,3-c]pyridine core has been employed in the design of Hsp90 inhibitors for anticancer applications, antileishmanial agents, anti-Gram-negative bacterial therapeutics, and antiplatelet/anti-inflammatory compounds [2]. This specific derivative, featuring ethyl substitution at position 2 and methyl substitution at position 7 of the fused heterocyclic system, serves as a versatile intermediate for medicinal chemistry programs requiring a defined substitution pattern on the thieno[2,3-c]pyridine nucleus.

1
Medicinal chemistry intermediate with defined 2-ethyl-7-methyl substitution pattern.
2
Purine/pyrimidine bioisostere scaffold for kinase, Hsp90, or anti-infective target studies.
3
Disubstituted core enables further SAR derivatization at positions 3,4,5,6.

2-Ethyl-7-methylthieno[2,3-c]pyridine Substitution Specificity


Substitution pattern on the thieno[2,3-c]pyridine scaffold exerts profound and non-interchangeable effects on biological activity, target engagement, and physicochemical properties. Direct comparative studies across thienopyridine isomers demonstrate that thieno[2,3-c]pyridine derivatives exhibit substantially higher antileishmanial activity than their thieno[2,3-b]pyridine counterparts, with only the [2,3-c] isomers showing IC50 values below 10 μM [1]. Furthermore, even within the same [2,3-c] isomer class, N-substituent modifications (e.g., N-Boc versus N-benzyl) alter potency and selectivity indices by orders of magnitude [2]. Consequently, the precise 2-ethyl-7-methyl substitution pattern defines a unique chemical space that cannot be assumed equivalent to other alkylated thienopyridine variants without empirical validation, making compound-specific procurement essential for reproducible research outcomes.

Isomer Thieno[2,3-b]pyridine isomers may show substantially lower antileishmanial response; direct scaffold substitution is not supported.
N-Substituent Boc- vs benzyl-protected analogs can alter selectivity indices by orders of magnitude; biological profile may not transfer.
Alkyl pattern Ethyl/methyl positioning differs from unsubstituted or monosubstituted cores; SAR context requires compound-specific review.

2-Ethyl-7-methylthieno[2,3-c]pyridine: Quantitative Comparative Evidence


Antileishmanial Activity: Scaffold Isomer Comparison

In a systematic comparison of N-Boc-substituted thienopyridine isomers, only thieno[2,3-c]pyridine derivatives with substituted nitrogen at position 6 (compounds 2b, 2c, 2f, 2g) demonstrated antileishmanial activity with IC50 < 10 μM, whereas none of the thieno[2,3-b]pyridine isomers (1a-f) achieved this potency threshold [1]. This isomer-dependent activity profile establishes the thieno[2,3-c]pyridine scaffold as functionally non-equivalent to alternative thienopyridine ring fusion patterns.

Scaffold isomer comparison
Head-to-head
[2,3-c] isomers: IC50 <10 μM (active); [2,3-b] isomers: IC50 >10 μM (inactive)
Isomer-dependent antileishmanial response context
In vitro Leishmania spp. promastigotes; cytotoxicity in RAW 264.7 macrophages
Antileishmanial Neglected tropical diseases Scaffold comparison

Antibacterial Potency Enhancement over Hit Compound

In a medicinal chemistry optimization campaign of tetrahydrothieno[2,3-c]pyridine derivatives as anti-Gram-negative bacterial agents, compound 5 demonstrated 2- to 8-fold enhanced potency with reduced cytotoxicity compared to the hit compound IMB-H4, yielding a superior selectivity index (SI) [1]. The compound also significantly prolonged survival time and improved survival rate in E. coli-infected Galleria mellonella larvae and ICR mice in vivo models.

Potency enhancement vs hit
Head-to-head
2- to 8-fold enhanced antibacterial potency over hit compound IMB-H4
Reported potency window in antibacterial optimization
E. coli, A. baumannii, K. pneumoniae including MDR isolates; cytotoxicity endpoints reported
Antibacterial Gram-negative Structure-activity relationship

Cisplatin-Comparable Anticancer Activity in Colorectal Cancer

In anticancer screening of 11 thieno[2,3-c]pyridine derivatives against RKO colorectal cancer cell lines, compounds 6j and 6k demonstrated higher inhibition levels of 96.78% and 96.14% at 100 μM concentration compared to the standard drug cisplatin (95.04%) [1]. Compounds 6a and 6i also displayed near-cisplatin inhibition at 93.51% and 92.53%, respectively, with 6i showing IC50 values of 10.8 μM (HSC3), 11.7 μM (T47D), and 12.4 μM (RKO) across multiple cancer cell lines [1].

Cell growth inhibition
Head-to-head
96.78% inhibition (6j), 96.14% (6k) at 100 μM vs cisplatin 95.04% in RKO cells
Reported cell growth inhibition comparable to cisplatin reference
MTT assay; compound 6i IC50 range 10.8–12.4 μM across multiple cancer lines
Anticancer Colorectal cancer Hsp90 inhibition

N-Benzyl Substitution Enhances Antileishmanial Selectivity

Replacement of the N-Boc protecting group with N-benzyl on thieno[2,3-c]pyridine derivatives dramatically improved antileishmanial potency and safety margins. Compound 3f (N-benzyl analog) demonstrated potent amastigote activity with IC50 values between 0.83 and 1.13 μM, comparable to amphotericin B, but with a 250-fold higher selectivity index (SI) relative to N-Boc-substituted precursors [1]. The compound also exhibited low in vivo toxicity with LD50 = 2000 mg/kg in Zophobas morio larvae.

N-Benzyl selectivity gain
Head-to-head
250-fold higher selectivity index (SI) for N-benzyl analog vs N-Boc precursors; IC50 0.83–1.13 μM (amastigotes)
Reported selectivity index improvement upon N-substituent change
L. amazonensis, L. braziliensis, L. infantum; in vivo toxicity LD50 2000 mg/kg in Z. morio
Selectivity index Drug safety Antileishmanial

Bioisostere of Purines and Pyrimidines

The thieno[2,3-c]pyridine core functions as a classical bioisostere of purines and pyrimidines, enabling scaffold hopping strategies that modulate target selectivity while preserving pharmacophoric binding elements [1]. This scaffold has been validated against diverse therapeutic targets including Hsp90 (IC50 reference: NVP-BEP800, a thienopyrimidine analog, exhibits Hsp90 inhibition IC50 = 58 nM), ADP receptors, acetylcholine esterase, and inflammatory pathways [1][2]. The 2-ethyl-7-methyl substitution pattern provides a defined starting point for further functionalization at positions 3, 4, 5, or 6, distinguishing it from commercially available monosubstituted or unsubstituted thieno[2,3-c]pyridine cores.

Purine bioisostere
Class-level
Thieno[2,3-c]pyridine core recognized as classical purine/pyrimidine bioisostere; Hsp90, antiplatelet, anti-inflammatory targets reported
Scaffold hopping context; substitution pattern defined for SAR exploration
Class-level inference from literature and patent landscape; target-specific validation required
Bioisostere Scaffold hopping Medicinal chemistry

2-Ethyl-7-methylthieno[2,3-c]pyridine Applications


Antileishmanial Lead Discovery

Based on direct head-to-head comparison demonstrating that only thieno[2,3-c]pyridine isomers achieve IC50 < 10 μM against Leishmania species while [2,3-b] isomers remain inactive [1], 2-ethyl-7-methylthieno[2,3-c]pyridine is an appropriate starting scaffold for medicinal chemistry programs targeting leishmaniasis. The compound's defined 2-ethyl and 7-methyl substitution pattern provides a platform for exploring N-functionalization strategies that have been shown to improve selectivity indices by up to 250-fold [1].

Hsp90 Inhibitor Development

The thieno[2,3-c]pyridine scaffold functions as a purine/pyrimidine bioisostere and has yielded derivatives demonstrating near-cisplatin efficacy against colorectal cancer cell lines (96.78% inhibition at 100 μM for compound 6j versus 95.04% for cisplatin) [2]. 2-Ethyl-7-methylthieno[2,3-c]pyridine can serve as a starting material for synthesizing Hsp90-targeting anticancer agents, with the ethyl and methyl substituents providing hydrophobic contacts that may enhance binding interactions with the N-terminal ATP-binding pocket [2].

Antibacterial SAR Optimization against Gram-Negative Pathogens

Evidence from tetrahydrothieno[2,3-c]pyridine derivative optimization demonstrates that this scaffold enables 2- to 8-fold potency improvements over hit compounds through rational substitution, with validated in vivo efficacy in E. coli-infected mouse and larvae models [3]. 2-Ethyl-7-methylthieno[2,3-c]pyridine represents a suitable aromatic precursor for generating tetrahydro derivatives or further functionalized analogs for antibacterial lead optimization programs targeting multidrug-resistant Gram-negative pathogens [3].

Scaffold Hopping across Thienopyridine Isomers

For research programs systematically evaluating isomer-dependent biological activity across the six thienopyridine ring fusion patterns, 2-ethyl-7-methylthieno[2,3-c]pyridine provides a chemically defined [2,3-c] reference standard. Comparative studies have established that [2,3-c] isomers exhibit distinct activity profiles from [2,3-b] isomers in antileishmanial assays [1], and this compound enables controlled investigation of how alkyl substitution patterns (2-ethyl, 7-methyl) modulate properties relative to unsubstituted [2,3-c] cores and other isomeric scaffolds.

Application
Selection Property
Validation Focus
Antileishmanial screening studies
Thieno[2,3-c] scaffold isomer
Activity threshold vs [2,3-b] isomers in Leishmania models
Hsp90 inhibition research in cancer cell models
Purine bioisostere scaffold
Cell growth inhibition endpoints vs reference compounds
Antibacterial screening against Gram-negative strains
Substitution-dependent antibacterial potency
Fold-change vs hit compound in MDR isolate panels
Scaffold hopping / SAR exploration
2,7-disubstitution pattern
Isomer-specific biological profile and synthetic handles

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